molecular formula C5H11NO3 B178809 N,2-dimethoxy-N-methylacetamide CAS No. 132289-57-7

N,2-dimethoxy-N-methylacetamide

Cat. No. B178809
M. Wt: 133.15 g/mol
InChI Key: YFNOEDJHRRXTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08470847B2

Procedure details

A solution of 14.75 ml of trimethylsilylacetylene (103.62 mmol) in 250 ml of tetrahydrofuran is cooled to −70° C. and then 64.76 ml of a 1.6 M solution of n-BuLi (103.62 mmol) in hexane are added. The mixture is stirred for 25 minutes at −70° C. and then a solution of 13.14 g of N-methoxy-N-methyl-2-methoxyacetamide (98.69 mmol) in 250 ml of tetrahydrofuran is added rapidly. During the addition, the temperature rises to −50° C., and then the cold bath is removed and the mixture is stirred for 2 hours at ambient temperature. A 1N solution of HClaq is added and then extraction is carried out 4 times with ethyl acetate. The organic phases are combined, dried over sodium sulphate, filtered, and concentrated under vacuum. 13.4 g of 1-methoxy-4-(trimethylsilyl)but-3-yn-2-one are obtained in the form of a light brown oil which is used without subsequent purification (crude yield=80%).
Quantity
14.75 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
103.62 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
13.14 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([C:5]#[CH:6])([CH3:4])[CH3:3].[Li]CCCC.CON(C)[C:15](=[O:19])[CH2:16][O:17][CH3:18]>O1CCCC1.CCCCCC>[CH3:18][O:17][CH2:16][C:15](=[O:19])[C:6]#[C:5][Si:2]([CH3:4])([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
14.75 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
103.62 mmol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
13.14 g
Type
reactant
Smiles
CON(C(COC)=O)C
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 25 minutes at −70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition
CUSTOM
Type
CUSTOM
Details
rises to −50° C.
CUSTOM
Type
CUSTOM
Details
the cold bath is removed
STIRRING
Type
STIRRING
Details
the mixture is stirred for 2 hours at ambient temperature
Duration
2 h
ADDITION
Type
ADDITION
Details
A 1N solution of HClaq is added
EXTRACTION
Type
EXTRACTION
Details
extraction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
COCC(C#C[Si](C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.